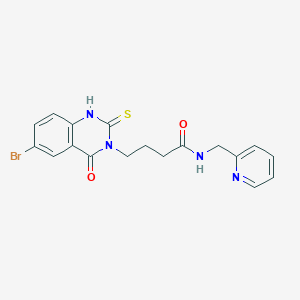

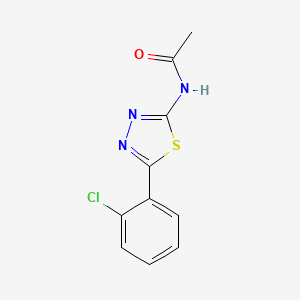

![molecular formula C12H12B2O4 B2529079 [1,1'-Biphenyl]-2,2'-diyldiboronic acid CAS No. 312968-33-5](/img/structure/B2529079.png)

[1,1'-Biphenyl]-2,2'-diyldiboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of biphenyl consists of two connected phenyl rings . Boronic acids typically have a trigonal planar geometry around the boron atom . The exact structure of “[1,1’-Biphenyl]-2,2’-diyldiboronic acid” would depend on how these components are connected .Chemical Reactions Analysis

Biphenyl can undergo various chemical reactions, including electrophilic aromatic substitution . Boronic acids are known to participate in several types of reactions, including coupling reactions and condensation with compounds containing carbonyl groups . The specific reactions of “[1,1’-Biphenyl]-2,2’-diyldiboronic acid” would depend on its exact structure and the conditions under which it’s reacted.Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It’s insoluble in water but soluble in typical organic solvents . The physical and chemical properties of “[1,1’-Biphenyl]-2,2’-diyldiboronic acid” would depend on factors like its exact structure and purity .Aplicaciones Científicas De Investigación

Suzuki Coupling and Polymerization

[1,1'-Biphenyl]-2,2'-diyldiboronic acid has been utilized in Suzuki coupling reactions. For instance, its role in the formation of 2,2'-bis(2-indenyl)biphenyl derivatives, which are significant in olefin polymerization, has been highlighted (Ijpeij et al., 2002).

Molecular Recognition and Sensing

This compound has been employed for molecular recognition purposes. Notably, a study demonstrated its use in the selective recognition of disaccharides at the air-water interface, leveraging the fixed distance between boronic acid moieties in the molecule (Dusemund et al., 1995).

Enhancement of Electron Accepting Ability

A novel aspect of this compound is its ability to enhance electron-accepting properties when conjugated with 2,2'-bipy units and metal chelation. This feature has implications for its use in materials science, particularly in the development of new materials with unique electronic properties (Sun et al., 2007).

Crystal Engineering

In crystal engineering, derivatives of this compound have been synthesized for potential use as tectons. The rigid m-terphenyl derivatives bearing hydrogen-bonding groups offer new possibilities in the design and synthesis of crystalline materials (Wright & Vinod, 2003).

Catalysis

The compound has been utilized in catalysis, notably in direct catalytic dehydrative amidation of β-hydroxycarboxylic acids with amines. Its efficiency as a catalyst, particularly in biphenyl-based diboronic acid anhydrides, has been demonstrated in several research studies (Shimada et al., 2019).

Synthesis of Bio-based Materials

In the field of bio-based materials, this compound has been involved in the synthesis of novel bio-based polyimides using biphenylene-containing diisocyanate derived from vanillic acid. This research expands the utility of this compound in the development of sustainable materials (Kuhire et al., 2018).

Therapeutic Investigations

Although not directly related to drug usage, some studies have explored the therapeutic potential of compounds containing this compound. For example, investigations against cancer and for antioxidant properties have been conducted, demonstrating the potential biomedical applications of these compounds (Salih, 2019).

Mecanismo De Acción

Target of Action

The primary target of [1,1’-Biphenyl]-2,2’-diyldiboronic acid is the PD-1/PD-L1 immune checkpoint pathway . This pathway plays a crucial role in cancer immunotherapy. The PD-1 protein and its ligand PD-L1 are immune checkpoints that, when activated, can suppress the immune system’s ability to attack cancer cells .

Mode of Action

[1,1’-Biphenyl]-2,2’-diyldiboronic acid interacts with its targets by binding to PD-L1 at its PD-1 binding site . This binding blocks the interaction between PD-1 and PD-L1, thereby preventing the suppression of the immune response . The compound is reported to induce PD-L1 dimerization and effectively block the PD-L1/PD-1 interaction .

Biochemical Pathways

The compound affects the PD-1/PD-L1 immune checkpoint pathway . By blocking the interaction between PD-1 and PD-L1, it prevents the activation of this pathway, which normally suppresses the immune response. This allows the immune system to remain active and continue attacking cancer cells .

Pharmacokinetics

Small molecules like this one generally have the potential for increased tissue penetration and better pharmacology compared to antibodies . They also have the potential for oral bioavailability .

Result of Action

The molecular and cellular effects of [1,1’-Biphenyl]-2,2’-diyldiboronic acid’s action primarily involve the enhancement of the immune response against cancer cells. By blocking the PD-1/PD-L1 interaction, the compound prevents the suppression of the immune system, allowing it to continue attacking cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-2,2’-diyldiboronic acid. In general, factors such as temperature, pH, and nutrient levels can affect the sensitivity and effectiveness of various compounds .

Safety and Hazards

Direcciones Futuras

The future directions for research and development would depend on the potential applications of “[1,1’-Biphenyl]-2,2’-diyldiboronic acid”. For instance, if it shows promise in a particular type of chemical reaction, further studies could focus on optimizing the reaction conditions or exploring new reactions .

Propiedades

IUPAC Name |

[2-(2-boronophenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12B2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8,15-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFQKUXUNMZSLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=CC=C2B(O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12B2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

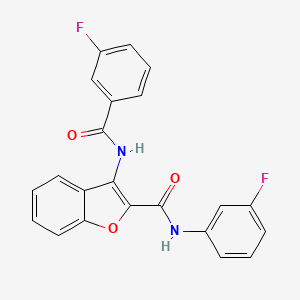

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)

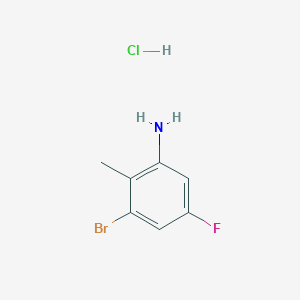

![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)

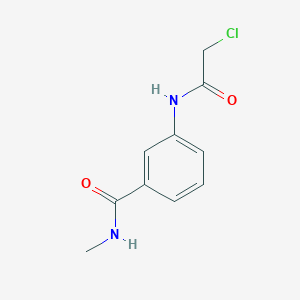

![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)